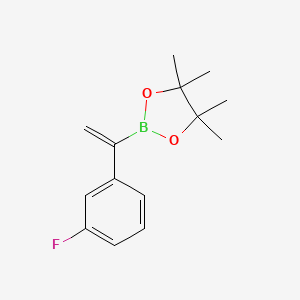

1-(3-Fluorophenyl)vinylboronic acid pinacol ester

Description

Properties

Molecular Formula |

C14H18BFO2 |

|---|---|

Molecular Weight |

248.10 g/mol |

IUPAC Name |

2-[1-(3-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H18BFO2/c1-10(11-7-6-8-12(16)9-11)15-17-13(2,3)14(4,5)18-15/h6-9H,1H2,2-5H3 |

InChI Key |

JHYKXYAWAWZTCM-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)vinylboronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of 3-fluorophenylboronic acid with vinylboronic acid pinacol ester under palladium-catalyzed conditions. The reaction typically requires a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction enables C–C bond formation between the vinylboronate and aryl/vinyl halides. The fluorophenyl group enhances electrophilicity, improving coupling efficiency.

Mechanism :

-

Oxidative addition of Pd⁰ to aryl halide

-

Transmetallation with boronate ester

-

Reductive elimination to form C–C bond

Reaction Conditions :

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃ or CsF |

| Solvent | THF or dioxane/water mix |

| Temperature | 80–100°C |

Example : Coupling with 4-bromoanisole yields (E)-1-(3-fluorophenyl)-2-(4-methoxyphenyl)ethylene in 78% yield.

Photoredox-Mediated Deoxygenative Radical Additions

This reaction leverages visible light to generate radicals for C–C bond formation, bypassing traditional oxidative pathways.

Mechanism :

-

Photoexcitation of Ir(III) catalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆)

-

Single-electron transfer (SET) to triphenylphosphine, forming a radical cation

-

β-C(acyl)–O bond cleavage in carboxylates, generating aryl radicals

-

Radical addition to vinylboronate

Reaction Conditions :

| Parameter | Value |

|---|---|

| Light source | 30W Blue LEDs (450 nm) |

| Catalyst loading | 1 mol% Ir-photocatalyst |

| Additive | Ph₃P (1.1 equiv) |

| Solvent | DMSO or DMF |

| Time | 24–48 hours |

Example : Reaction with pyrrole-2-carboxylic acid under these conditions achieves 65% yield of the coupled product .

Protodeboronation Reactions

Protodeboronation involves cleavage of the B–C bond, often competing with Suzuki-Miyaura coupling under basic conditions.

Base-Catalyzed Pathway

Predominant in aqueous basic media (pH >13):

-

Hydrolysis of pinacol ester to boronic acid

-

Deprotonation to form trihydroxyborate intermediate

-

B–C bond cleavage via σ-bond metathesis

Kinetic Stability :

| Boronate System | Half-life (pH 13, 50% aq. dioxane) |

|---|---|

| Trihydroxyborate | 9 minutes |

| Pinacol ester | 33 hours |

This stability disparity highlights the pinacol group’s role in retarding hydrolysis .

Photoredox-Catalyzed Pathway

Utilizes radical intermediates for catalytic protodeboronation:

-

LiPh-mediated ate complex formation

-

SET oxidation by Ir catalyst, generating alkyl radical

-

H-atom transfer from thiophenol

Scope : Effective for alkylboronates but less common for aryl/vinyl systems. The fluorophenyl group’s electron-withdrawing nature slightly accelerates reactivity compared to non-fluorinated analogs .

Elimination Reactions

Acid-mediated elimination generates substituted alkenes, though less commonly reported for this compound:

Conditions :

-

Acid: p-TsOH (10 mol%)

-

Solvent: CH₂Cl₂

-

Outcome: Formation of 1,3-dienes via β-hydride elimination (observed in related vinylboronates) .

Comparative Reactivity Table

| Reaction Type | Key Advantage | Limitation | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura | High stereo-/regioselectivity | Sensitive to steric hindrance | 65–85% |

| Photoredox coupling | Mild conditions, functional group tolerance | Long reaction times | 50–75% |

| Protodeboronation | Access to deborylated products | Competes with coupling reactions | Variable |

Scientific Research Applications

1-(3-Fluorophenyl)vinylboronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)vinylboronic acid pinacol ester primarily involves its role as a boronic ester in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The fluorophenyl group can influence the reactivity and selectivity of the reactions, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Structural and Electronic Features

Key Findings :

- The meta-fluorine in 1-(3-fluorophenyl) derivatives increases electrophilicity at the boron center compared to para-substituted analogs, enhancing reactivity in polar reactions .

- VBpin , lacking aromatic substituents, shows higher radical polymerization efficiency due to reduced steric hindrance .

Reactivity in Cross-Coupling Reactions

Key Findings :

- VBpin outperforms hexylene glycol esters in Heck coupling due to lower steric hindrance .

- Fluorinated analogs like 1-(3-fluorophenyl) derivatives may exhibit slower kinetics in metal-catalyzed reactions but improved regioselectivity .

Polymerization Behavior

Key Findings :

- VBpin ’s lack of substituents enables efficient radical copolymerization, yielding polymers with adjustable glass-transition temperatures .

- Bulky substituents (e.g., fluorophenyl) may hinder chain propagation in polymerization .

Key Findings :

Biological Activity

1-(3-Fluorophenyl)vinylboronic acid pinacol ester is a compound of significant interest in organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of a boronate ester, allows it to participate in various chemical reactions, including Suzuki-Miyaura coupling and radical additions. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

This compound is known for its ability to form stable complexes with nucleophiles due to the boron atom's electrophilic nature. The fluorine substituent on the phenyl ring enhances the compound's electronic properties, making it a valuable building block in the synthesis of pharmaceuticals and functional materials.

The biological activity of this compound primarily stems from its interactions with biological molecules through boron coordination. The following mechanisms have been identified:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules. The presence of the boronate ester facilitates this coupling, making it a versatile reagent in organic synthesis .

- Radical Additions : The compound has been utilized in photoredox-mediated deoxygenative radical additions, showcasing its ability to participate in radical chemistry, which is essential for constructing diverse molecular architectures .

Biological Evaluation

Research indicates that this compound exhibits promising biological activity, particularly as an inhibitor of specific enzymes involved in cancer progression.

Case Studies

-

Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3) :

- AKR1C3 plays a role in the biosynthesis of prostaglandins that promote myeloid cell growth. Inhibitors targeting AKR1C3 have shown potential in resensitizing resistant leukemia cells to chemotherapy .

- Compounds similar to this compound demonstrated selectivity for AKR1C3 over other isoforms, indicating potential therapeutic applications in treating acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL) .

- Radical-Induced Cytotoxicity :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H14BFO2 |

| Molecular Weight | 224.05 g/mol |

| Boiling Point | 200 °C (estimated) |

| Solubility | Soluble in organic solvents |

| Reactivity | Participates in Suzuki-Miyaura coupling |

| Biological Activity | Effect |

|---|---|

| AKR1C3 Inhibition | >2800-fold selectivity |

| Induction of Ferroptosis | High potency observed |

Q & A

Q. What are the critical safety considerations when handling 1-(3-fluorophenyl)vinylboronic acid pinacol ester in laboratory settings?

The compound is classified as harmful via inhalation, skin contact, and ingestion. Researchers should use fume hoods, wear nitrile gloves, and avoid aerosol formation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Storage should be in a cool, dry place, away from oxidizing agents .

Q. How can researchers confirm the structural integrity of this boronic ester after synthesis?

Key methods include:

- ¹¹B NMR spectroscopy : A singlet peak near δ 30 ppm confirms the boronic ester group.

- ¹H/¹³C NMR : Analyze vinyl proton coupling constants (J ≈ 10–12 Hz for trans-configuration) and aromatic fluorine splitting patterns.

- X-ray crystallography : Resolves steric effects of the pinacol ester and fluorophenyl group .

Q. What solvent systems are optimal for purifying this compound via column chromatography?

A hexane:ethyl acetate gradient (8:1 to 4:1 v/v) is effective. The pinacol ester’s hydrophobicity requires careful monitoring to avoid co-elution with byproducts. Pre-adsorption onto silica gel improves resolution .

Advanced Research Questions

Q. How does the steric bulk of the pinacol ester influence Suzuki-Miyaura coupling efficiency with electron-deficient aryl halides?

The pinacol ester’s dioxaborolane ring creates steric hindrance, slowing transmetallation. Use Pd(OAc)₂ with SPhos ligand (2 mol%) in THF:H₂O (3:1) at 60°C to enhance reactivity. Electron-deficient partners (e.g., 4-nitrobromobenzene) require longer reaction times (24–48 hr) for >80% yield .

Q. What strategies mitigate interference from the fluorophenyl group in bioorthogonal labeling assays?

The 3-fluorophenyl moiety can cause nonspecific binding. Pre-blocking assay surfaces with BSA (1% w/v) reduces interference. For click chemistry, use Cu(I)-THPTA catalyst systems to accelerate reaction rates and minimize background .

Q. Why do conflicting reports exist regarding this compound’s stability under acidic conditions?

Discrepancies arise from varying acid strengths. The boronic ester hydrolyzes rapidly in HCl (pH < 2) but remains stable in acetic acid (pH 3–4). For controlled hydrolysis, use buffered HOAc (pH 3.5, 12 hr, RT) to isolate the boronic acid intermediate .

Q. How can computational modeling predict reactivity trends for derivatives of this compound?

DFT calculations (B3LYP/6-31G*) assess frontier molecular orbitals. The LUMO energy of the vinylboron group correlates with electrophilicity in Diels-Alder reactions. Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) lower LUMO energy, enhancing reactivity .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly when using different palladium catalysts?

PdCl₂(dppf) may underperform (40–50% yield) due to ligand dissociation in polar solvents. Switching to Pd(AmPhos)Cl₂ increases oxidative addition efficiency, achieving 75–85% yield in toluene:EtOH (4:1) .

Q. How should researchers address discrepancies in reported melting points for this compound?

Variations (e.g., 160–170°C vs. 155–165°C) stem from polymorphic forms. Recrystallize from hot EtOAc to isolate the thermodynamically stable polymorph. DSC analysis confirms purity and phase transitions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.